8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-propylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-4-11-12(18-15-14-11)13(17)16-9-5-3-6-10(16)8-7-9/h3,5,9-10H,2,4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLDIVOPYYLWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of a base such as triethylamine . The resulting thiadiazole intermediate is then coupled with a bicyclic azabicyclo[3.2.1]oct-2-ene moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[32
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Core Modifications
- 8-Azabicyclo[3.2.1]oct-2-ene Derivatives: 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one (CAS: Not provided): This derivative replaces the thiadiazole-carbonyl group with a cyclopropylmethyl substituent. 8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one Hydrochloride: The benzyl group introduces aromaticity, likely altering lipophilicity and blood-brain barrier permeability compared to the thiadiazole-carbonyl group .
Bicyclo[4.2.0]oct-2-ene Analogues :
- (6R,7R)-3-((5-Methyl-1,3,4-Thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (CAS: 27164-46-1): This cephalosporin antibiotic shares a sulfur-containing bicyclic core but differs in ring size (4.2.0 vs. 3.2.1) and substituents. The thiadiazole-thioether side chain enhances β-lactamase resistance, unlike the propyl-thiadiazole-carbonyl group in the target compound .
Functional Group Variations
- 1H-Tetrazole-1-yl Acetamido (CAS: 27164-46-1): The tetrazole group in cephalosporins improves water solubility via ionization, whereas the thiadiazole-carbonyl group in the target compound may prioritize lipophilicity for CNS penetration .
- Carbonyl vs.
Table 1: Key Properties of Selected Compounds
- Synthetic Accessibility : The thiadiazole-carbonyl group in the target compound may require specialized coupling reagents (e.g., carbodiimides), whereas thioether-linked derivatives (e.g., cephalosporins) utilize nucleophilic substitution .
- Stability : The hydrochloride salt form (e.g., CAS: 1423024-34-3) improves solubility but may limit shelf-life compared to neutral bicyclic compounds .
Biological Activity
The compound 8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic structure that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{14}N_{4}O_{2}S
- Molecular Weight : 270.33 g/mol
- IUPAC Name : 8-(4-propylthiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Antifungal Activity
Research indicates that derivatives of thiadiazoles exhibit significant antifungal properties. For instance, a study demonstrated that alkyl N-(1,2,3-thiadiazole-4-carbonyl) compounds showed variable antifungal activities against pathogens such as Gibberella zeae and Alternaria kikuchiana at concentrations of 5 and 50 µg/mL .
| Compound | Target Pathogen | Concentration (µg/mL) | % Growth Inhibition |
|---|---|---|---|
| Hexyl ester | A. kikuchiana | 50 | 90.7 |
| Heptyl ester | G. zeae | 5 | 78 |
| Octyl ester | G. zeae | 5 | 63 |
These findings suggest that the biological activity of the thiadiazole component in the compound enhances its antifungal efficacy.
Antibacterial Activity
Thiadiazole derivatives have also been reported to possess antibacterial properties. The five-membered heterocycles are integral in various antibacterial drugs and have been linked to the inhibition of bacterial growth through different mechanisms . The incorporation of the thiadiazole ring into the compound may provide similar antibacterial effects.
Case Studies and Research Findings
-
Antifungal Efficacy Study :
- A series of experiments were conducted to evaluate the antifungal activity of various thiadiazole derivatives against Gibberella zeae. The study found that modifications in the alkyl chain length significantly impacted antifungal efficacy, with optimal lengths between 6 to 11 carbons yielding the best results .
- Antibacterial Mechanism Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
